REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]2[S:12][C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])=[N:10][C:9]=2[C:17]2[C:18]([F:35])=[C:19]([NH:23][S:24]([C:27]3[C:32]([F:33])=[CH:31][CH:30]=[CH:29][C:28]=3[F:34])(=[O:26])=[O:25])[CH:20]=[CH:21][CH:22]=2)[CH:5]=[CH:4][N:3]=1.[OH-].[NH4+:37]>CCCCCCC>[NH2:37][C:2]1[N:7]=[C:6]([C:8]2[S:12][C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])=[N:10][C:9]=2[C:17]2[C:18]([F:35])=[C:19]([NH:23][S:24]([C:27]3[C:32]([F:33])=[CH:31][CH:30]=[CH:29][C:28]=3[F:34])(=[O:26])=[O:25])[CH:20]=[CH:21][CH:22]=2)[CH:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C1=C(N=C(S1)C(C)(C)C)C=1C(=C(C=CC1)NS(=O)(=O)C1=C(C=CC=C1F)F)F
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
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AMBIENT
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in accordance with Step C
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with minimum amount of the mother liquor
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
ADDITION
|
Details
|
The solids were added to a mixture of EtOAc (15 vol)/water (2 vol)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
DISSOLUTION
|
Details
|
dissolution at 60-70° C.
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Type
|
ADDITION
|
Details
|
The EtOAC layer was charged with water (1 vol)
|
Type
|
ADDITION
|
Details
|
and added water (1 vol)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
CUSTOM
|
Details
|
discarded at 60-70° C
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (1 vol) at 60-70° C.
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered at 60° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 3 volumes
|
Type
|
ADDITION
|
Details
|
EtOAc (6 vol) was charged into the mixture
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
stirred at 72° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
EtOAc was removed via vacuum distillation
|
Type
|
CONCENTRATION
|
Details
|
to concentrate the reaction mixture to ˜3 volumes
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at ˜65-70° C. for ˜30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
those prepared in Example 58b (and preparable by the procedure of Example 58b), above, in heptanes slurry
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
STIRRING
|
Details
|
The slurry was stirred at 65-70° C. for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
cooled slowly to 0-5° C
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc/heptane (3/1 v/v, 4 vol)
|
Type
|
CUSTOM
|
Details
|
dried at 45° C. under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=N1)C1=C(N=C(S1)C(C)(C)C)C=1C(=C(C=CC1)NS(=O)(=O)C1=C(C=CC=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102.3 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |